

# Rilematovir: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |
|----------------------|-------------|-----------|--|--|
| Compound Name:       | Rilematovir |           |  |  |
| Cat. No.:            | B608233     | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Rilematovir (also known as JNJ-53718678) is an investigational, orally bioavailable small molecule that has been the subject of significant research due to its potent antiviral activity against the human respiratory syncytial virus (RSV).[1][2] RSV is a leading cause of lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals, making the development of effective therapeutics a critical unmet medical need.[3] [4] Rilematovir emerged as a promising candidate by specifically targeting the RSV fusion (F) protein, a key component in the viral entry process.[1][2] This document provides a comprehensive technical guide to the chemical structure, properties, and mechanism of action of Rilematovir, intended for professionals in the field of drug development and virology.

## **Chemical Identity and Structure**

**Rilematovir** is a complex heterocyclic molecule with the chemical formula C21H20ClF3N4O3S.[1] Its chemical structure is characterized by a substituted indole ring linked to an imidazopyridinone core.

Table 1: Chemical Identifiers of Rilematovir



| Identifier    | Value                                                                                                            |  |
|---------------|------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name    | 3-[[5-chloro-1-(3-methylsulfonylpropyl)indol-2-yl]methyl]-1-(2,2,2-trifluoroethyl)imidazo[4,5-c]pyridin-2-one[1] |  |
| CAS Number    | 1383450-81-4[1]                                                                                                  |  |
| SMILES String | CS(=O)<br>(=O)CCCN1C2=C(C=C(C=C2)CI)C=C1CN3C4=<br>C(C=CN=C4)N(C3=O)CC(F)(F)F[1]                                  |  |
| InChI Key     | GTQTUABHRCWVLL-UHFFFAOYSA-N[1]                                                                                   |  |
| Synonyms      | JNJ-53718678, JNJ-678[1][2]                                                                                      |  |

## **Physicochemical Properties**

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key computed and experimental properties of **Rilematovir**.

Table 2: Physicochemical Properties of Rilematovir

| Property          | Value                                                          |
|-------------------|----------------------------------------------------------------|
| Molecular Weight  | 500.9 g/mol [1]                                                |
| Molecular Formula | C21H20ClF3N4O3S[1]                                             |
| XLogP3            | 2.9[1]                                                         |
| Solubility        | Insoluble in water and ethanol. Soluble in DMSO (16 mg/mL).[5] |

# Pharmacological Properties and Mechanism of Action



**Rilematovir** is a potent inhibitor of the human respiratory syncytial virus (RSV) fusion protein (F protein).[1] The F protein is a viral surface glycoprotein essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and subsequent replication. [1]

**Rilematovir** specifically binds to the prefusion conformation of the RSV F protein.[2] This binding event stabilizes the protein in its prefusion state, preventing the conformational changes necessary for membrane fusion.[2] By inhibiting F protein-mediated fusion, **Rilematovir** effectively blocks the entry of the virus into the host cell, thereby halting the replication cycle.[1] This targeted mechanism of action confers high specificity and potency against RSV.



Click to download full resolution via product page

Caption: Mechanism of Rilematovir inhibiting RSV entry.

## **Antiviral Activity**

**Rilematovir** has demonstrated potent in vitro activity against a wide range of RSV strains, including both A and B subtypes.[2][6] The antiviral efficacy is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of the viral replication.



Table 3: In Vitro Antiviral Activity of Rilematovir

| Cell Line                                      | RSV Strain(s)                        | EC50   | Reference |
|------------------------------------------------|--------------------------------------|--------|-----------|
| HeLa Cells                                     | A2 strain and other A and B subtypes | 460 pM | [6]       |
| Human Bronchial<br>Epithelial Cells<br>(HBECs) | Not specified                        | 1.2 nM | [5]       |
| Not specified                                  | Not specified                        | 9.3 μΜ | [7]       |

## **Clinical Development and Experimental Protocols**

**Rilematovir** has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and antiviral efficacy in different patient populations, including infants, children, and adults with RSV infection.[3][8][9] Although the development of **Rilematovir** was discontinued for strategic reasons not related to safety, the data from these studies provide valuable insights.[3][10]

A common experimental design in these trials was a randomized, double-blind, placebo-controlled study.[8][10] The primary objective was often to assess the antiviral activity by measuring the change in RSV viral load in nasal secretions over a specific period.[3][10]





Click to download full resolution via product page

**Caption:** Representative workflow of a clinical trial for **Rilematovir**.



# Representative Experimental Protocol: Phase II Study in Children (CROCuS)

While detailed, step-by-step laboratory protocols are not publicly available, the methodology of clinical trials like the CROCuS study provides a framework for how the antiviral activity and safety of **Rilematovir** were assessed.[3][10]

- Study Design: A multicenter, international, double-blind, placebo-controlled, randomized, adaptive phase II study.[3][10]
- Participants: Children aged ≥ 28 days and ≤ 3 years with confirmed RSV infection.
- Intervention: Patients were randomized to receive either a low or high dose of **Rilematovir** oral suspension or a matching placebo daily for 7 days.[10] Dosing was based on weight and age groups.[10]
- Primary Endpoint: The primary objective was to establish the antiviral activity of Rilematovir
  by evaluating the area under the curve of RSV viral load in nasal secretions from baseline
  through day 5, as measured by quantitative reverse transcription polymerase chain reaction
  (qRT-PCR).[3][10]
- Secondary Endpoints: Assessment of the severity and duration of RSV signs and symptoms, and the safety and tolerability of Rilematovir through day 28.[3][10]
- Safety Assessments: Included monitoring of adverse events, physical examinations, vital signs, electrocardiograms, and clinical laboratory tests.[11]

### Conclusion

**Rilematovir** is a potent and specific inhibitor of the RSV F protein, demonstrating significant antiviral activity in preclinical and clinical studies. Its well-defined mechanism of action, targeting a crucial step in the viral life cycle, underscores its potential as an antiviral therapeutic. Although its clinical development has been halted, the extensive research conducted on **Rilematovir** provides a valuable foundation for the future development of RSV fusion inhibitors and contributes significantly to the understanding of RSV pathogenesis and treatment. The data and methodologies from the **Rilematovir** program will continue to inform



and guide researchers and drug development professionals in the ongoing effort to combat respiratory syncytial virus.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Rilematovir | C21H20ClF3N4O3S | CID 118892432 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety
  of Rilematovir in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract
  Infection Due to Respiratory Syncytial Virus PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pilot phase 2a, randomized, double-blind, placebo-controlled study to explore the
  antiviral activity, clinical outcomes, safety, and tolerability of rilematovir at two dose levels in
  non-hospitalized adults with respiratory syncytial virus infection PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 9. A Study of Rilematovir in Infants and Children and Subsequently in Neonates Hospitalized With Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus (RSV) (DAISY) | medthority.com [medthority.com]
- 10. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of Rilematovir in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Study of Rilematovir in Infants and Children and Subsequently in Neonates
   Hospitalized With Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus (RSV)
   [ctv.veeva.com]



 To cite this document: BenchChem. [Rilematovir: A Technical Overview of its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608233#rilematovir-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com